RS-246204

Intestinal Organoid Culture Stem Cell Niche Cost-Efficient Media Formulation

RS-246204 (CAS 878451-87-7) is a small molecule purine derivative identified as the first validated R-Spondin-1 substitute capable of initiating and maintaining mouse small intestinal organoids (enteroids) in culture media devoid of recombinant R-Spondin-1 protein. This compound was discovered through a phenotypic screen of an 8,364-compound library and functions by activating the R-spondin-dependent pathway in Lgr5+ intestinal stem cells, thereby promoting epithelial proliferation and anti-apoptotic effects.

Molecular Formula C16H13N5O2S
Molecular Weight 339.4 g/mol
Cat. No. B15544496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-246204
Molecular FormulaC16H13N5O2S
Molecular Weight339.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H13N5O2S/c1-20-12-13(21(2)15(23)19-14(12)22)18-16(20)24-11-8-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,19,22,23)
InChIKeyUHUHSGFUUWVRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RS-246204: The Original Small-Molecule R-Spondin-1 Substitute for Cost-Efficient Intestinal Organoid Initiation


RS-246204 (CAS 878451-87-7) is a small molecule purine derivative identified as the first validated R-Spondin-1 substitute capable of initiating and maintaining mouse small intestinal organoids (enteroids) in culture media devoid of recombinant R-Spondin-1 protein [1]. This compound was discovered through a phenotypic screen of an 8,364-compound library and functions by activating the R-spondin-dependent pathway in Lgr5+ intestinal stem cells, thereby promoting epithelial proliferation and anti-apoptotic effects [1]. RS-246204 is not a direct Wnt activator; rather, it operates via a Wnt-independent, pro-survival mechanism, distinguishing it from common pathway agonists like CHIR99021 [1].

Why RS-246204 Procurement Is Essential: Functional Non-Equivalence of Simple Wnt Agonists and Unoptimized Analogs


Generic substitution with alternative Wnt pathway activators or structural analogs of RS-246204 is not scientifically valid. The canonical organoid culture requires a specific, high-concentration (1 μg/mL) supply of recombinant R-Spondin-1, which imposes prohibitive costs for large-scale applications [1]. While the Wnt agonist CHIR99021 can maintain established organoids, it alone fails to initiate primary organoid formation from crypts, underscoring that R-Spondin-1 and its substitute RS-246204 engage both Wnt-dependent and Wnt-independent signaling axes essential for initial stem cell survival [1]. Furthermore, a direct analysis of 86 structural analogs (including 7 with a Tanimoto coefficient ≥0.9) revealed that no other compound demonstrated efficacy equal to or better than RS-246204 in promoting enteroid formation, budding, and long-term expansion [1]. Therefore, replacing RS-246204 with a generic compound of similar structure or an off-the-shelf Wnt activator will result in failed culture initiation or significantly altered organoid physiology.

RS-246204 Quantitative Differentiation Evidence: Head-to-Head Comparison with R-Spondin-1 and Structural Analogs


RS-246204 vs. Recombinant R-Spondin-1: Equivalent Organoid Growth Kinetics at 25-50 µM

RS-246204, when supplemented into R-Spondin-1-free (EN) medium at 25-50 µM, supports enteroid growth with kinetics statistically indistinguishable from standard ENR medium containing 1 µg/mL recombinant R-Spondin-1 [1]. The estimated number of viable cells, measured by WST-1 activity, was similar between RS-246204 (25-50 µM) and R-Spondin-1 [1]. Additionally, the circumference growth rate of organoids was equivalent over the culture period, and the number of budded organoids (a critical indicator of normal crypt-like architecture) was greatly increased at 25-50 µM RS-246204, with no budded enteroids observed below 6.25 µM or above 100 µM [1].

Intestinal Organoid Culture Stem Cell Niche Cost-Efficient Media Formulation

RS-24604 vs. R-Spondin-1: Comparable Multi-Lineage Differentiation and Self-Renewal Capacity

Enteroids cultured with RS-246204 (25-50 µM) exhibited a differentiation capacity and self-renewal capacity similar to those cultured with R-Spondin-1 [1]. Quantitative RT-PCR analysis confirmed that RS-246204-grown enteroids express all major intestinal epithelial lineage markers, including Lgr5 (stem cells), Muc1/Muc2 (goblet cells), Defensin-5 (Paneth cells), ChgA (enteroendocrine cells), and Villin (enterocytes) [1]. Immunostaining further demonstrated comparable spatial distribution of these markers within the organoid structure [1]. Notably, while the expression levels of some markers differed slightly (e.g., reduced Lgr5 and Defensin-5, increased Muc2 and ChgA), the overall differentiation and self-renewal capabilities were deemed functionally equivalent [1].

Stem Cell Differentiation Intestinal Epithelium Modeling Organoid Characterization

RS-246204-Derived Enteroids Retain Normal CFTR Function and Fibrosis Modeling Capacity Comparable to R-Spondin-1 Cultured Organoids

Enteroids cultured with RS-246204 (25-50 µM) retained normal physiological function, as demonstrated by a forskolin-induced swelling assay and an organoid-based epithelial-to-mesenchymal transition (EMT) model [1]. RS-246204-derived enteroids swelled at a similar rate and to a similar extent as R-Spondin-1-derived enteroids following CFTR activation by forskolin, confirming normal chloride channel function [1]. In a 3D co-culture model of intestinal fibrosis (OEMT model), RS-246204-derived enteroids treated with TGF-β1 and co-cultured with LPS-stimulated macrophages showed robust α-SMA expression in nearly all mesenchymal-like colonies, a response identical to that observed with R-Spondin-1-derived organoids [1].

Functional Assays Cystic Fibrosis Research Intestinal Fibrosis Modeling

RS-246204 in Vivo: 3-Fold Increase in Intestinal Epithelial Proliferation in a DSS-Induced Colitis Model

In a dextran sulfate sodium (DSS)-induced colitis mouse model, intraperitoneal administration of RS-246204 (10 mg/kg daily for 5 days) resulted in a more than 3-fold increase in the number of BrdU-positive proliferating cells in the damaged large intestinal epithelium compared to vehicle-treated controls [1]. Furthermore, RS-246204 treatment significantly attenuated body weight loss, a key clinical indicator of disease severity [1]. This in vivo regenerative effect demonstrates that RS-246204 can activate the R-spondin-dependent pathway in Lgr5 stem cells in a physiological context, promoting epithelial repair.

In Vivo Regeneration Inflammatory Bowel Disease (IBD) Intestinal Stem Cell Proliferation

RS-246204 vs. Structural Analogs: Unmatched Efficacy in Promoting Enteroid Formation and Budding

A targeted screen of 86 structural analogs of RS-246204 revealed that no compound exhibited superior or even equal efficacy in promoting mouse enteroid formation, growth, budding, or passaging efficiency [1]. Among 7 compounds with a Tanimoto similarity coefficient ≥0.9, only two (PubChem CID: 8307286 and 16260909) induced any budding and growth, but their efficiency was inferior to that of RS-246204 [1]. An additional search of 79 compounds from a chemical library with similar structures identified some that induced partial budding and growth, but none outperformed RS-246204 [1]. This establishes RS-246204 as the current lead small-molecule scaffold for this specific biological activity.

Chemical Biology Structure-Activity Relationship (SAR) Organoid Culture Optimization

Optimal Scientific and Industrial Applications for RS-246204 Based on Quantified Evidence


Cost-Efficient, Large-Scale Production of Mouse Intestinal Organoids for High-Throughput Screening (HTS)

Researchers seeking to scale up mouse intestinal organoid production for high-throughput drug screening, toxicology studies, or disease modeling can replace recombinant R-Spondin-1 (required at 1 µg/mL) with RS-246204 (25-50 µM) in their growth media [1]. This substitution dramatically reduces media costs without compromising organoid growth kinetics, multi-lineage differentiation, or functional competency (e.g., CFTR swelling, EMT modeling) [1]. The small-molecule format ensures batch-to-batch consistency and simplifies media preparation compared to protein-supplemented media, making it ideal for automated HTS workflows.

Mechanistic Studies of R-Spondin/Lgr5-Dependent vs. -Independent Signaling in Intestinal Stem Cell Survival

RS-246204 is a critical tool for dissecting the Wnt-dependent and Wnt-independent signaling branches downstream of the R-Spondin/Lgr5 axis. While recombinant R-Spondin-1 activates both pathways, RS-246204 selectively activates the pro-survival, Wnt-independent arm, whereas CHIR99021 only activates Wnt-dependent signaling [1]. Researchers can use RS-246204 in combination with CHIR99021 to reconstitute full R-Spondin-1 activity or use it alone to study the anti-apoptotic, MEK/ERK-related mechanisms essential for initial organoid formation [1]. This application is directly supported by the compound's failure to fully induce Wnt target gene expression (e.g., Axin2, CD44) to the same level as R-Spondin-1, despite its ability to initiate organoid formation [1].

Preclinical In Vivo Studies of Intestinal Epithelial Repair and Inflammatory Bowel Disease (IBD) Therapeutics

RS-246204 has demonstrated significant regenerative effects in a DSS-induced colitis mouse model, resulting in a >3-fold increase in BrdU+ proliferating cells in the damaged epithelium and significantly reduced weight loss [1]. This positions RS-246204 as a valuable chemical probe for in vivo studies investigating intestinal stem cell-driven repair and for the preclinical development of small-molecule therapeutics for IBD. Researchers can administer RS-246204 (10 mg/kg, i.p.) to test its efficacy in various injury models or to study the role of R-Spondin/Lgr5 signaling in tissue homeostasis [1].

Structure-Activity Relationship (SAR) Studies to Develop Next-Generation R-Spondin-1 Substitutes

Given that no close structural analog of RS-246204 has demonstrated superior or equal efficacy in promoting enteroid formation, budding, and long-term expansion [1], RS-246204 serves as the benchmark lead compound for medicinal chemistry campaigns aiming to develop next-generation, more potent, or more selective R-Spondin-1 substitutes. Researchers can use RS-246204 as a positive control in SAR studies to identify novel scaffolds with improved pharmacokinetic properties, tissue specificity (e.g., colonoids vs. enteroids), or enhanced efficacy. This application is directly validated by the extensive analog screening data that established RS-246204 as the most efficacious compound among 86 tested analogs [1].

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